molecular formula C17H14F3NO3 B5769082 3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

Cat. No. B5769082
M. Wt: 337.29 g/mol
InChI Key: OXTSDYLFAQJSSL-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. MPTA is a derivative of acrylamide and belongs to the class of arylamide compounds.

Mechanism of Action

The mechanism of action of MPTA is not fully understood, but it is believed to involve the interaction of the compound with various molecular targets, such as enzymes, receptors, and ion channels. MPTA has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. MPTA has also been shown to modulate the activity of several receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. Additionally, MPTA has been shown to interact with ion channels, such as the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA depend on the specific molecular targets that the compound interacts with. Inhibition of acetylcholinesterase by MPTA can lead to an accumulation of acetylcholine in the synaptic cleft, which can enhance cognitive function. Modulation of the dopamine D2 receptor by MPTA can lead to changes in mood and behavior, and may have therapeutic potential for the treatment of psychiatric disorders, such as schizophrenia and depression. Interaction with ion channels by MPTA can lead to changes in membrane potential and excitability, which can affect neuronal signaling and synaptic transmission.

Advantages and Limitations for Lab Experiments

MPTA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. MPTA can be synthesized in large quantities using simple and inexpensive reagents, making it accessible to researchers with limited resources. MPTA is also highly pure, with minimal impurities, which is important for accurate and reproducible experimental results. MPTA is also stable under a wide range of conditions, which allows for long-term storage and transportation. However, there are also some limitations to using MPTA in lab experiments. MPTA can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of MPTA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPTA. In medicinal chemistry, further studies are needed to investigate the potential of MPTA as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the properties and applications of MPTA-containing polymers. In environmental science, further studies are needed to optimize the detection of pollutants using MPTA as a probe molecule. Additionally, further studies are needed to elucidate the mechanism of action of MPTA and its molecular targets.

Synthesis Methods

MPTA can be synthesized through a simple one-pot reaction between 4-methoxyaniline and 4-(trifluoromethoxy)benzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The yield of MPTA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.

Scientific Research Applications

MPTA has been widely used in scientific research due to its unique chemical and physical properties. In medicinal chemistry, MPTA has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MPTA has been shown to exhibit potent inhibitory activity against several enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and α-glucosidase. In material science, MPTA has been used as a monomer for the synthesis of various polymers, such as polyacrylamide and polyamide. MPTA-containing polymers have shown excellent mechanical and thermal properties, making them suitable for various applications, such as coatings, adhesives, and membranes. In environmental science, MPTA has been used as a probe molecule for the detection of pollutants in water and soil samples. MPTA can form stable complexes with heavy metal ions, such as mercury and lead, which can be detected by various analytical techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-23-14-7-2-12(3-8-14)4-11-16(22)21-13-5-9-15(10-6-13)24-17(18,19)20/h2-11H,1H3,(H,21,22)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSDYLFAQJSSL-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

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